molecular formula C12H11N5O3S2 B2947508 Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate CAS No. 2319922-42-2

Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate

Cat. No. B2947508
M. Wt: 337.37
InChI Key: BZMXHPNHWLMQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate, also known as MTMB, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism Of Action

The mechanism of action of Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One study found that Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Another study found that Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate inhibits the activity of the protein kinase Akt, which is involved in cell survival and proliferation.

Biochemical And Physiological Effects

Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant effects, Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of various enzymes and signaling pathways. These effects make Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate a valuable tool for investigating various biological processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate is its versatility. It can be used in a wide range of experiments, from in vitro studies of cancer cells to in vivo studies of animal models. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemical compounds that are commonly used in scientific research. However, one limitation of Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate is its limited solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research on Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate. One area of interest is in the development of new anti-cancer therapies based on Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate. Another area of interest is in the study of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate. Finally, there is potential for the development of new methods for synthesizing Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate and related compounds, which could lead to the discovery of new chemical tools for investigating various biological processes.

Synthesis Methods

Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This compound is then reacted with sodium azide to form 4-azidobenzoic acid. The next step involves the reaction of this compound with thiosemicarbazide to form 4-[(1,2,3-thiadiazol-4-yl)formohydrazido]benzoic acid. Finally, this compound is reacted with methyl chloroformate to form Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate.

Scientific Research Applications

Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate has been found to have a range of potential applications in scientific research. One of the most promising applications is in the study of cancer. Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. In addition to its anti-cancer properties, Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate has also been found to have anti-inflammatory and antioxidant effects, making it a valuable tool for investigating various biological processes.

properties

IUPAC Name

methyl 4-[(thiadiazole-4-carbonylamino)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S2/c1-20-11(19)7-2-4-8(5-3-7)13-12(21)16-15-10(18)9-6-22-17-14-9/h2-6H,1H3,(H,15,18)(H2,13,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMXHPNHWLMQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.